4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-2-phenyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N7OS/c1-17-24(36-27(29-17)20-5-3-2-4-6-20)26(35)30-21-9-7-18(8-10-21)22-11-12-23-31-32-25(34(23)33-22)19-13-15-28-16-14-19/h2-16H,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAKAUFABYBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide represents a novel class of bioactive molecules with potential implications in various therapeutic areas, particularly in oncology and infectious diseases. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing the triazole and thiazole scaffolds exhibit diverse biological activities, including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Certain triazole derivatives are noted for their efficacy against bacterial and fungal pathogens.
- Inhibition of Kinase Activity : The compound's structure suggests potential inhibition of key kinases involved in cancer progression.
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Kinase Inhibition : The presence of the pyridazin and triazole moieties may allow for selective inhibition of the MET kinase pathway, which is crucial in tumor growth and metastasis .
- Antiviral Activity : Some studies suggest that similar compounds exhibit activity against viral infections by disrupting viral replication processes .
Anticancer Studies
A recent study evaluated the cytotoxic effects of related triazole derivatives on various cancer cell lines:
- HCT116 (Colon Carcinoma) : IC50 values ranged from 6.2 μM to 27.3 μM for different derivatives.
- MCF7 (Breast Cancer) : Selective compounds showed significant cytotoxicity compared to cisplatin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 6.2 |
| Compound B | MCF7 | 27.3 |
Antimicrobial Studies
The compound's antimicrobial activity was assessed against several bacterial strains:
- Staphylococcus aureus and Escherichia coli showed susceptibility with minimum inhibitory concentrations (MIC) below 10 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <10 |
Pharmacokinetics and Toxicology
Studies indicate favorable pharmacokinetic profiles for triazole derivatives:
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis Efficiency : The target compound’s route is scalable but requires optimization for triazolopyridazine coupling yields .
- Bioactivity Prediction : Computational docking or lumping strategies (grouping with triazole-containing compounds ) could prioritize in vitro testing.
- Data Limitations : Absence of explicit IC₅₀, pharmacokinetic, or toxicity data for the target compound underscores the need for follow-up studies.
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling and functionalization. Key routes include:
- Acylation and Amination : Reacting thiazole precursors (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with acylating agents like p-fluorobenzoyl chloride, followed by amination to introduce the pyridinyl-triazolo-pyridazine moiety .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole intermediates under optimized conditions (e.g., THF/water, 50°C, 16 hours) .
- Solvent and Catalyst Optimization : Use of polar aprotic solvents (e.g., CH₂Cl₂) with NaH or TsCl as catalysts to enhance reaction efficiency .
Basic: Which spectroscopic techniques are essential for confirming structure and purity?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of thiazole and triazolo-pyridazine moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., m/z 370.1 [M+H]⁺ for intermediates) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Basic: What are critical parameters for ensuring synthesis reproducibility?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) minimize side reactions in acylation steps .
- Catalyst Loading : Precise stoichiometry of NaH or CuSO₄ in click chemistry to avoid over-/under-functionalization .
- Reaction Monitoring : TLC or HPLC to track intermediate formation and prevent byproduct accumulation .
Advanced: How can computational chemistry optimize synthesis and predict reactivity?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in triazolo-pyridazine formation .
- Machine Learning : Training models on existing reaction data (e.g., solvent polarity, catalyst efficiency) to recommend optimal conditions for novel analogs .
Advanced: What strategies resolve contradictory pharmacological data?
Methodological Answer:
- Assay Standardization : Validate biological screens (e.g., kinase inhibition) using uniform cell lines and controls to minimize variability .
- Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ studies to confirm activity thresholds and rule out false positives .
Advanced: How to conduct SAR studies on derivatives systematically?
Methodological Answer:
- Substituent Variation : Modify pyridinyl (electron-withdrawing groups) or phenyl (halogen/methyl substitutions) to assess impact on target binding .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., AutoDock) to identify critical interactions (e.g., hydrogen bonding with CYP3A4) .
- In Silico Screening : Predict ADMET properties (e.g., logP, metabolic stability) for prioritized analogs before synthesis .
Advanced: How to address regioselectivity in triazolo-pyridazine formation?
Methodological Answer:
- Catalyst Tuning : Use Cu(I) catalysts in click chemistry to favor 1,4-triazole regioisomers over 1,5-products .
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic competition in cycloaddition reactions .
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to direct coupling to desired positions .
Advanced: How to design analogs for enhanced metabolic stability?
Methodological Answer:
- Trifluoromethyl Incorporation : Introduce –CF₃ groups to improve lipophilicity and resistance to oxidative metabolism .
- Heteroatom Substitution : Replace labile hydrogen bonds with sulfur or fluorine atoms in the thiazole core .
- Prodrug Strategies : Mask polar groups (e.g., carboxylic acids) as esters to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
